(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid
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Overview
Description
(2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID: is a complex organic compound characterized by the presence of a fluorophenyl group, a thiazole ring, and a methylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the thiazole derivative with the methylpentanoic acid moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID
- (2S)-2-({[2-(2-BROMOPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID
Uniqueness
The presence of the fluorophenyl group in (2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of (2S)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19FN2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19FN2O3S/c1-9(2)8-13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-6-4-5-7-12(11)18/h4-7,9,13H,8H2,1-3H3,(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
PTIYIRSNPIHINH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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